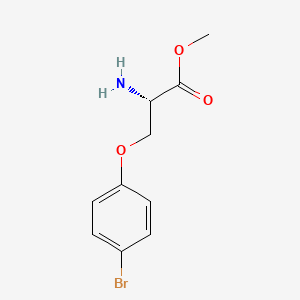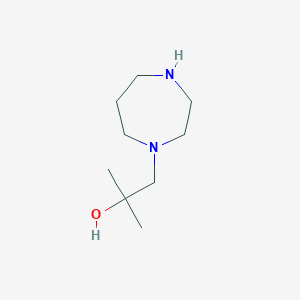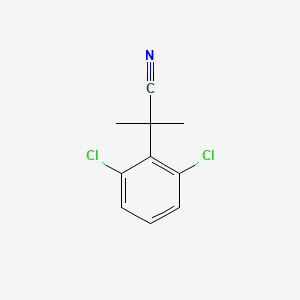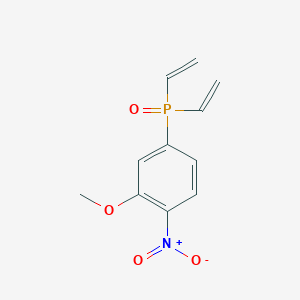
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide
説明
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide (3-MNP) is a versatile and powerful reagent used in a wide range of organic synthesis and biochemistry applications. It is a phosphine oxide derivative of 3-methoxy-4-nitrophenyl (MNP) and is an important component in the synthesis of a variety of compounds. 3-MNP is a highly reactive reagent that can be used in a variety of synthetic pathways, including the formation of carbon-carbon bonds, the preparation of nitroalkenes, and the synthesis of organophosphates. Additionally, it is also used in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs and antibiotics.
科学的研究の応用
Synthetic Methodologies and Chemical Reactions
- Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate was synthesized showcasing the interaction between nitro-substituted phenyl rings and methoxy-substituted phenyl rings, which are crucial for designing novel compounds with potential applications in medicinal chemistry and materials science (Li-he Yin et al., 2008).
Catalysis and Chemical Transformations
- Rhodium-Catalyzed Enantioposition-Selective Hydroarylation of Divinylphosphine Oxides with Aryl Boroxines was reported, illustrating the high yields and selectivity achievable in reactions involving phosphine oxides, which are relevant for asymmetric synthesis and the production of P-stereogenic compounds (Zhe Wang & Tamio Hayashi, 2018).
Organic Synthesis and Reaction Mechanisms
- The study on the formation of isocyanates by deoxygenation of C-nitrosocarbonyl compounds reveals the role of phosphine oxides in facilitating the deoxygenation process, which is critical for understanding reaction mechanisms and developing synthetic routes for organic compounds (John E. T. Corrie et al., 1982).
Photophysical and Electrochemical Properties
- Research on Novel Light-Emitting Ternary Eu3+ Complexes based on Multifunctional Bidentate Aryl Phosphine Oxide Derivatives highlights the tuning of photophysical and electrochemical properties towards bright electroluminescence, demonstrating the potential of phosphine oxide derivatives in optoelectronic applications (Hui Xu et al., 2010).
特性
IUPAC Name |
4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVMYQFKOZWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

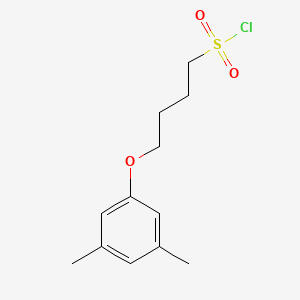


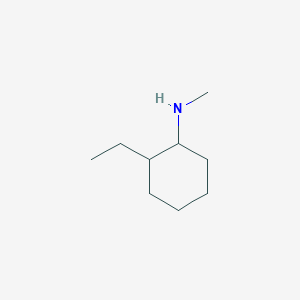

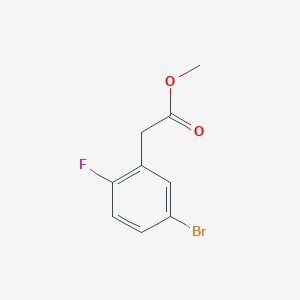
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
